(3aS,8aS)-Octahydroazulen-4(1H)-one, also known as 4(1H)-azulenone, octahydro-1-methylene-, trans-, is a bicyclic compound belonging to the azulene family. Its molecular formula is with a molecular weight of approximately 164.25 g/mol. The compound features a unique structure characterized by a fused ring system that includes a ketone functional group. It exhibits stereochemical specificity, with the designation indicating particular configurations at specific carbon centers.
This compound can be synthesized through various organic reactions involving precursors derived from natural products or synthetic routes. Its structural and spectral data are available in databases such as SpectraBase and PubChem, which provide insights into its chemical properties and potential applications.
(3aS,8aS)-Octahydroazulen-4(1H)-one is classified as a ketone due to the presence of the carbonyl group (C=O) within its structure. It is also categorized under bicyclic compounds and specifically falls into the class of azulenes, which are known for their aromatic characteristics despite being saturated.
The synthesis of (3aS,8aS)-octahydroazulen-4(1H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed for purification.
The molecular structure of (3aS,8aS)-octahydroazulen-4(1H)-one can be represented using various structural formulas:
C=C1CCC2C1CCCCC2=OInChI=1S/C11H16O/c1-8-6-7-10-9(8)4-2-3-5-11(10)12/h9-10H,1-7H2The compound features a bicyclic system with specific stereochemistry at positions 3a and 8a.
The precise molecular weight is calculated as 164.248 g/mol, with an exact mass of 164.120115 g/mol. The compound's structural elucidation often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for confirmation.
(3aS,8aS)-octahydroazulen-4(1H)-one can participate in various chemical reactions:
The reactivity is influenced by the stereochemistry and electronic environment of the functional groups present in the molecule, making it essential to understand these factors for successful synthetic applications.
The mechanism of action for (3aS,8aS)-octahydroazulen-4(1H)-one primarily involves:
Kinetic studies may provide insights into reaction rates and mechanisms, helping to elucidate how structural features affect chemical behavior.
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are used to characterize these properties further.
(3aS,8aS)-octahydroazulen-4(1H)-one has potential applications in:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: